molecular formula C22H23NO4 B13906283 (2R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2-methyl-piperidine-2-carboxylic acid

(2R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2-methyl-piperidine-2-carboxylic acid

Cat. No.: B13906283
M. Wt: 365.4 g/mol
InChI Key: KWFPBDKTAXWLNN-JOCHJYFZSA-N
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Description

(2R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2-methyl-piperidine-2-carboxylic acid is a complex organic compound known for its unique structural properties. It is often used in various chemical and biological research applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2-methyl-piperidine-2-carboxylic acid typically involves the protection of amino acids using the fluorenylmethyloxycarbonyl (Fmoc) group. The Fmoc group is introduced to protect the amino group during peptide synthesis. The reaction conditions often involve the use of triethylamine in dry pyridine solution at room temperature .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are carefully controlled to maintain the integrity of the compound.

Chemical Reactions Analysis

Types of Reactions

(2R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2-methyl-piperidine-2-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(2R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2-methyl-piperidine-2-carboxylic acid is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of (2R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2-methyl-piperidine-2-carboxylic acid involves its interaction with specific molecular targets. The Fmoc group protects the amino group, allowing for selective reactions at other sites. This protection is crucial in peptide synthesis, where the compound acts as a temporary protecting group that can be removed under mild conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2-methyl-piperidine-2-carboxylic acid is unique due to its specific stereochemistry and the presence of the piperidine ring. This structural uniqueness contributes to its specific reactivity and applications in various fields.

Properties

Molecular Formula

C22H23NO4

Molecular Weight

365.4 g/mol

IUPAC Name

(2R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2-methylpiperidine-2-carboxylic acid

InChI

InChI=1S/C22H23NO4/c1-22(20(24)25)12-6-7-13-23(22)21(26)27-14-19-17-10-4-2-8-15(17)16-9-3-5-11-18(16)19/h2-5,8-11,19H,6-7,12-14H2,1H3,(H,24,25)/t22-/m1/s1

InChI Key

KWFPBDKTAXWLNN-JOCHJYFZSA-N

Isomeric SMILES

C[C@@]1(CCCCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O

Canonical SMILES

CC1(CCCCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O

Origin of Product

United States

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